molecular formula C20H18F3N3O5 B15005594 2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B15005594
M. Wt: 437.4 g/mol
InChI Key: LQNKKAICMVAQOV-UHFFFAOYSA-N
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Description

2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound that features a unique structure combining an imidazolidinone ring with a benzamide moiety

Preparation Methods

The synthesis of 2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.

    Attachment of the benzamide moiety: This can be done through amide bond formation using coupling reagents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using suitable reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can be compared with other similar compounds, such as benzimidazoles and other imidazolidinone derivatives These compounds share structural similarities but may differ in their functional groups and overall properties

Properties

Molecular Formula

C20H18F3N3O5

Molecular Weight

437.4 g/mol

IUPAC Name

2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C20H18F3N3O5/c1-3-31-15-7-5-4-6-14(15)16(27)24-19(20(21,22)23)17(28)26(18(29)25-19)12-8-10-13(30-2)11-9-12/h4-11H,3H2,1-2H3,(H,24,27)(H,25,29)

InChI Key

LQNKKAICMVAQOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC)C(F)(F)F

Origin of Product

United States

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